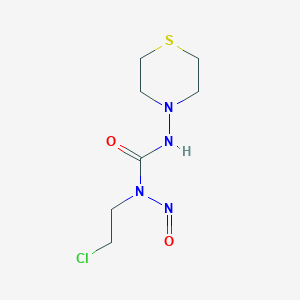
Seryl-prolyl-seryl-valyl-glutamyl-arginyl-valyl-phenylalanyl-seryl-alanyl-seryl-prolyl-alanyl-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Seryl-prolyl-seryl-valyl-glutamyl-arginyl-valyl-phenylalanyl-seryl-alanyl-seryl-prolyl-alanyl-leucine, commonly known as SP9, is a peptide composed of 13 amino acids. It has gained significant attention in the scientific community due to its potential applications in various fields, including drug delivery, cancer therapy, and tissue engineering.
Wirkmechanismus
SP9 exerts its effects by binding to specific receptors on the cell surface, which triggers a signaling cascade within the cell. This signaling cascade can result in various cellular responses, including gene expression, protein synthesis, and cell proliferation. The specific receptors that SP9 binds to depend on the cell type and context.
Biochemical and Physiological Effects:
SP9 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that SP9 can promote cell adhesion, proliferation, and differentiation. It has also been shown to enhance the activity of certain enzymes and promote the formation of blood vessels. In vivo studies have shown that SP9 can promote tissue regeneration and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using SP9 in lab experiments is its ability to penetrate cell membranes, which allows it to deliver drugs or other molecules directly into cells. Additionally, SP9 is biocompatible and does not elicit an immune response, making it a useful tool for tissue engineering. However, one limitation of using SP9 is its relatively short half-life, which can limit its effectiveness in certain applications. Additionally, the high cost of synthesizing SP9 can be a barrier to its widespread use.
Zukünftige Richtungen
There are several future directions for research on SP9. One area of interest is the development of new methods for synthesizing SP9 that are more efficient and cost-effective. Another area of research is the identification of new receptors that SP9 can bind to, which could expand its potential applications. Additionally, there is interest in developing new drug delivery systems using SP9, such as nanoparticles or liposomes, which could further improve drug efficacy and reduce side effects. Finally, there is a need for more in vivo studies to better understand the safety and efficacy of SP9 in various applications.
Synthesemethoden
SP9 can be synthesized using solid-phase peptide synthesis, a widely used method for creating peptides. This method involves the sequential addition of amino acids to a solid support, which is usually a resin. The amino acids are protected by various chemical groups, which are removed during the synthesis process, allowing the amino acids to bond together. The final product is then cleaved from the resin and purified to obtain pure SP9.
Wissenschaftliche Forschungsanwendungen
SP9 has been extensively studied for its potential applications in various fields. In drug delivery, SP9 has been used as a carrier for drugs due to its ability to penetrate cell membranes. It has also been shown to enhance the efficacy of certain drugs by improving their bioavailability. In cancer therapy, SP9 has been used to deliver anticancer drugs to cancer cells, resulting in targeted therapy and reduced side effects. In tissue engineering, SP9 has been used to create scaffolds for tissue regeneration due to its biocompatibility and ability to promote cell adhesion.
Eigenschaften
CAS-Nummer |
123001-63-8 |
|---|---|
Molekularformel |
C64H103N17O21 |
Molekulargewicht |
1446.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C64H103N17O21/c1-31(2)25-41(63(101)102)74-50(88)35(8)70-57(95)45-18-14-24-81(45)62(100)44(30-85)77-51(89)34(7)69-55(93)42(28-83)75-54(92)40(26-36-15-10-9-11-16-36)73-60(98)49(33(5)6)78-53(91)38(17-12-22-68-64(66)67)71-52(90)39(20-21-47(86)87)72-59(97)48(32(3)4)79-56(94)43(29-84)76-58(96)46-19-13-23-80(46)61(99)37(65)27-82/h9-11,15-16,31-35,37-46,48-49,82-85H,12-14,17-30,65H2,1-8H3,(H,69,93)(H,70,95)(H,71,90)(H,72,97)(H,73,98)(H,74,88)(H,75,92)(H,76,96)(H,77,89)(H,78,91)(H,79,94)(H,86,87)(H,101,102)(H4,66,67,68)/t34-,35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,48-,49-/m0/s1 |
InChI-Schlüssel |
DGAZPTLWGXEFTK-CQCYLEIZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CO)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CO)N |
Andere CAS-Nummern |
123001-63-8 |
Sequenz |
SPSVERVFSASPAL |
Synonyme |
CP 14 CP-14 Ser-Pro-Ser-Val-Glu-Arg-Val-Phe-Ser-Ala-Ser-Pro-Ala-Leu seryl-prolyl-seryl-valyl-glutamyl-arginyl-valyl-phenylalanyl-seryl-alanyl-seryl-prolyl-alanyl-leucine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



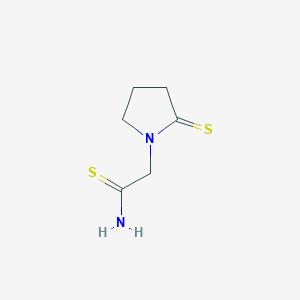
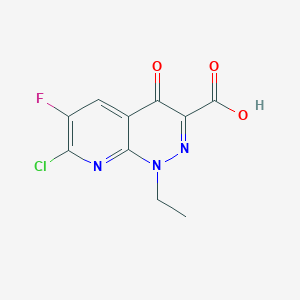

![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)
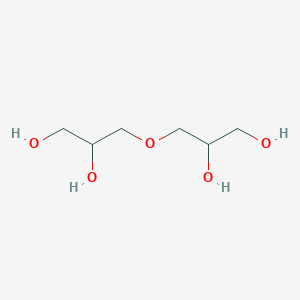
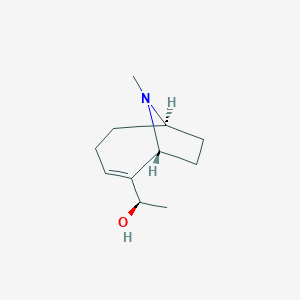
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)
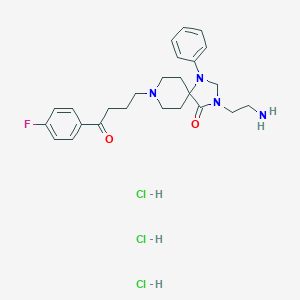
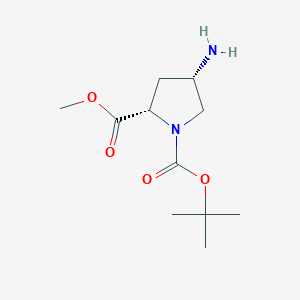

![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)
![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)
![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)
